methyl 4-(N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)sulfamoyl)benzoate is a complex organic compound that features a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)sulfamoyl)benzoate typically involves multiple steps. One common method starts with the preparation of the benzo[d][1,3]dioxole intermediate, which is then reacted with other reagents to form the final product. The reaction conditions often include the use of solvents like ethanol or acetone and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as crystallization and purification to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate moiety.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Methyl 4-(N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)sulfamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 4-(N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The pathways involved can vary depending on the specific application, but often include modulation of biochemical processes at the cellular level .
Comparison with Similar Compounds
Similar Compounds
(E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide: Shares the benzo[d][1,3]dioxole moiety and has similar applications in detecting heavy metals.
Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: Another compound with a benzo[d][1,3]dioxole structure, used in different chemical reactions.
Uniqueness
Methyl 4-(N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)sulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Methyl 4-(N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)sulfamoyl)benzoate is a complex organic compound that exhibits significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound belongs to a class of sulfamoyl benzoates, which have been investigated for their potential therapeutic applications, including anticancer and enzyme inhibition properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzo[d][1,3]dioxole moiety, which is known for its biological activity, particularly in modulating enzyme functions and interacting with various biological targets.
Anticancer Properties
Recent studies have highlighted the potential of sulfamoyl benzoates in targeting carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. The binding affinity of related compounds has been shown to be extremely high, with some derivatives exhibiting dissociation constants as low as 0.12nM for CAIX, indicating strong potential for anticancer applications .
Table 1: Binding Affinities of Sulfamoyl Benzoates for CAIX
Compound | Binding Affinity (Kd) | Selectivity |
---|---|---|
This compound | TBD | TBD |
Compound A | 0.12 nM | >100-fold over other CA isozymes |
Compound B | 0.25 nM | High |
Enzyme Inhibition
The sulfonamide group present in this compound is a well-known pharmacophore for inhibitors of carbonic anhydrases. The mechanism of action involves competitive inhibition where the compound binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzymatic reaction .
Case Study 1: Inhibition of Carbonic Anhydrase
In a study investigating various sulfamoyl benzoates, it was found that derivatives similar to this compound displayed potent inhibitory effects on CAIX. The study utilized X-ray crystallography to elucidate the binding interactions at the molecular level, confirming the structural basis for selectivity and potency against CAIX compared to other isozymes .
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of this compound in vivo. Tumor-bearing mice treated with this compound showed significant tumor regression compared to controls. The mechanism was attributed to the compound's ability to acidify the tumor microenvironment, thereby enhancing drug delivery and efficacy .
Properties
IUPAC Name |
methyl 4-[[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO7S/c1-24-18(21)12-2-5-14(6-3-12)27(22,23)19-9-8-15(20)13-4-7-16-17(10-13)26-11-25-16/h2-7,10,15,19-20H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDVXLWEQHOGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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